molecular formula C10H10N2O2S B146716 N-Benzothiazol-2-yl-2-methoxy-acetamide CAS No. 133024-42-7

N-Benzothiazol-2-yl-2-methoxy-acetamide

Cat. No. B146716
M. Wt: 222.27 g/mol
InChI Key: XSPDAYGWYRVQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzothiazol-2-yl-2-methoxy-acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazole ring and a methoxyacetamide group. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of N-Benzothiazol-2-yl-2-methoxy-acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and modulating the expression of specific genes.

Biochemical And Physiological Effects

N-Benzothiazol-2-yl-2-methoxy-acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

N-Benzothiazol-2-yl-2-methoxy-acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be effective in various biological assays. However, this compound also has some limitations. It has low solubility in water, which can make it challenging to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving N-Benzothiazol-2-yl-2-methoxy-acetamide. One potential area of study is the development of new synthetic methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This compound also has potential applications in the development of new drugs for the treatment of inflammatory diseases and cancer. Finally, the use of N-Benzothiazol-2-yl-2-methoxy-acetamide as a fluorescent probe for metal ions in biological systems warrants further investigation.

Scientific Research Applications

N-Benzothiazol-2-yl-2-methoxy-acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

133024-42-7

Product Name

N-Benzothiazol-2-yl-2-methoxy-acetamide

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C10H10N2O2S/c1-14-6-9(13)12-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

XSPDAYGWYRVQBU-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

COCC(=O)NC1=NC2=CC=CC=C2S1

synonyms

Acetamide, N-2-benzothiazolyl-2-methoxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminobenzothiazole (4.5 g) is dissolved in pyridine (100 ml) and thereto is added dropwise methoxyacetyl chloride (3.0 ml) at room temperature. After the mixture is stirred at room temperature for 2 hours, the solvent is distilled off. The resulting oil is dissolved in chloroform and the organic layer is washed with water and then with a saturated saline. The organic layer is dried over anhydrous sodium sulfate and the solvent is distilled off. The resulting solids are recrystallized from ethanol/water to give the title compound (5.2 g) having the following physical properties.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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